molecular formula C24H38N4O6S B12738875 Ethanediamide, N-heptyl-N'-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- CAS No. 81717-28-4

Ethanediamide, N-heptyl-N'-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)-

Cat. No.: B12738875
CAS No.: 81717-28-4
M. Wt: 510.6 g/mol
InChI Key: KXKKCNGMHDXBGV-UHFFFAOYSA-N
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Description

Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with the molecular formula C24-H38-N4-O6-S and a molecular weight of 510.72 This compound is known for its unique structural features, which include a heptyl chain, an ethanediamide core, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of Heptylamino Intermediate: The initial step involves the reaction of heptylamine with an appropriate acylating agent to form the heptylamino intermediate.

    Coupling with Phenylsulfonyl Chloride: The heptylamino intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group.

    Final Coupling with Ethanediamide: The final step involves coupling the sulfonylated intermediate with ethanediamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production may also require the use of specialized equipment and purification techniques to ensure the compound meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N-heptyl-N’-((4-(((heptylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its specific structural features, such as the heptyl chain and the combination of functional groups

Properties

CAS No.

81717-28-4

Molecular Formula

C24H38N4O6S

Molecular Weight

510.6 g/mol

IUPAC Name

N-heptyl-N'-[4-[[2-(heptylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C24H38N4O6S/c1-3-5-7-9-11-17-25-21(29)23(31)27-19-13-15-20(16-14-19)35(33,34)28-24(32)22(30)26-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI Key

KXKKCNGMHDXBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCC

Origin of Product

United States

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